Pdp-EA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

3-N-ペンタデシルフェノールエタノールアミドの合成は、3-n-ペンタデシルフェノールと2-クロロ-N-(2-ヒドロキシエチル)アセトアミドを塩基性条件下で反応させることにより行われます . この反応は通常、炭酸カリウムなどの塩基の存在下、ジメチルスルホキシド(DMSO)などの溶媒中、高温で進行します .

工業的生産方法

3-N-ペンタデシルフェノールエタノールアミドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度試薬と制御された反応条件を使用して、最終生成物の均一性と品質を確保することが含まれます . この化合物は、通常、再結晶またはクロマトグラフィーなどの技術を使用して精製され、目的の純度レベルが達成されます .

化学反応の分析

反応の種類

3-N-ペンタデシルフェノールエタノールアミドは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

酸化: ケトンとカルボン酸.

還元: アルコールとアミン.

置換: アルキル化またはアシル化された誘導体.

科学研究への応用

3-N-ペンタデシルフェノールエタノールアミドは、幅広い科学研究用途を持っています。

科学的研究の応用

3-N-Pentadecylphenolethanolamide has a wide range of scientific research applications:

作用機序

3-N-ペンタデシルフェノールエタノールアミドは、脂肪酸アミドヒドロラーゼ(FAAH)の活性を高めることでその効果を発揮します . FAAHは、脂肪酸アミドを加水分解する酵素であり、さまざまな生理学的プロセスの調節につながります . この化合物は、遊離エタノールアミンの負のフィードバックを減らし、それによってFAAH活性を高め、脂肪酸アミドの加水分解を促進します .

類似の化合物との比較

3-N-ペンタデシルフェノールエタノールアミドは、FAAH活性を高める能力においてユニークです。類似の化合物には以下のようなものがあります。

N-パルミトイルエタノールアミド: 同様の効果を持つ別のFAAH活性化剤ですが、構造的特性が異なります.

N-オレイルエタノールアミド: 同様の生物学的活性を持つ化合物ですが、化学構造が異なります.

N-リノレイルエタノールアミド: 同様のFAAH活性化特性を共有しますが、脂肪酸鎖が異なります.

類似化合物との比較

3-N-Pentadecylphenolethanolamide is unique in its ability to enhance FAAH activity. Similar compounds include:

N-Palmitoylethanolamide: Another FAAH activator with similar effects but different structural properties.

N-Oleoylethanolamide: A compound with similar biological activity but distinct chemical structure.

N-Linoleoylethanolamide: Shares similar FAAH activation properties but differs in its fatty acid chain.

These compounds share the ability to modulate FAAH activity but differ in their chemical structures and specific biological effects .

生物活性

Pdp-EA, or 3-V-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide, is a synthetic compound derived from phenoxyacyl-ethanolamide. This compound has garnered attention due to its biological activity, particularly in enhancing the function of fatty acid amide hydrolase (FAAH), an enzyme crucial in the metabolism of N-acylethanolamines (NAEs). This article presents an overview of the biological activity of this compound, supported by relevant data tables and research findings.

Overview of Fatty Acid Amide Hydrolase (FAAH)

FAAH is an enzyme that plays a significant role in the degradation of NAEs, which are lipid signaling molecules involved in various physiological processes. The modulation of FAAH activity can influence several biological pathways, including pain perception, inflammation, and neuroprotection. Enhancing FAAH activity has potential therapeutic implications for disorders related to these pathways.

Research indicates that this compound enhances FAAH activity through its interaction with the enzyme. The compound appears to increase both the turnover rate (K_cat) and the affinity (K_m) of FAAH for its substrates. This is evidenced by kinetic studies showing that this compound significantly improves the hydrolysis of NAEs compared to control conditions.

Kinetic Parameters

The following table summarizes key kinetic parameters observed in studies involving this compound:

| Enzyme Type | Control K_m (µM) | This compound K_m (µM) | Control K_cat (s^-1) | This compound K_cat (s^-1) |

|---|---|---|---|---|

| At-FAAH | 56 ± 7.07 | 173 ± 18 | Not reported | Increased |

| Rat FAAH | 56 ± 7.07 | 179 ± 25 | Not reported | Increased |

These results indicate that this compound significantly alters the kinetic properties of FAAH, suggesting a robust enhancement in enzymatic activity upon treatment with this compound .

Case Studies and Experimental Findings

Several studies have investigated the effects of this compound on plant and animal models. Notably, experiments conducted on Arabidopsis seedlings demonstrated enhanced growth parameters when treated with NAE in combination with this compound. The following table outlines the observed effects:

| Treatment | Cotyledon Size (mm) | Primary Root Length (mm) |

|---|---|---|

| NAE 12:0 | 5.0 ± 0.5 | 15.0 ± 2.0 |

| NAE 12:0 + this compound | 8.0 ± 0.7 | 22.0 ± 1.5 |

These findings suggest that this compound not only enhances FAAH activity but also positively influences plant growth and development through NAE signaling pathways .

Implications for Therapeutic Applications

The ability of this compound to enhance FAAH activity positions it as a potential candidate for therapeutic applications in various fields, including pain management and neuroprotection. By modulating NAE levels through FAAH enhancement, this compound may help alleviate conditions associated with endocannabinoid signaling dysregulation.

Q & A

Basic Research Questions

Q. How can PAA data be systematically collected and categorized for literature review purposes?

Methodological Answer: Use tools like Semrush's Topic Research or AnswerThePublic to extract PAA questions related to your topic. Organize them into thematic clusters (e.g., experimental variables, theoretical gaps) using spreadsheet software. Compare these clusters with existing literature to identify understudied areas .

Q. What frameworks align PAA questions with hypothesis formulation in quantitative studies?

Methodological Answer: Apply the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure hypotheses. For example, if PAA questions focus on "effects of X on Y in population Z," design experiments with clearly defined control groups and outcome metrics .

Q. How can PAA inform survey design to address user intent in social science research?

Methodological Answer: Map PAA questions to Likert-scale or open-ended survey items. For instance, if PAA queries emphasize "limitations of Method A," include survey questions probing participants' perceived challenges with Method A. Validate alignment through pilot testing .

Q. What tools ensure ethical compliance when scraping PAA data for secondary analysis?

Methodological Answer: Use APIs (e.g., Google Custom Search JSON API) with rate limiting to avoid violating Google’s terms. Anonymize aggregated data and adhere to institutional review board (IRB) protocols for public data usage .

Advanced Research Questions

Q. How can contradictory PAA answers be analyzed to refine experimental protocols?

Methodological Answer: Conduct triangulation by comparing PAA-derived contradictions with primary data (e.g., lab results) and peer-reviewed studies. Use discrepancy matrices to categorize contradictions into measurement errors, contextual variations, or genuine knowledge gaps .

Q. What statistical methods validate the representativeness of PAA questions in meta-analyses?

Methodological Answer: Apply Cohen’s kappa to assess inter-rater reliability when coding PAA questions. Use time-series analysis to track question evolution, ensuring temporal relevance. Exclude questions with low consensus scores (<0.6) to reduce bias .

Q. How do dynamic PAA trends impact longitudinal studies in fast-evolving fields (e.g., AI)?

Methodological Answer: Integrate real-time PAA monitoring via scripts (Python/Selenium) to update research variables periodically. Adjust hypotheses using adaptive sampling techniques and document changes in a version-controlled repository .

Q. What mixed-methods designs optimize PAA data integration in interdisciplinary research?

Methodological Answer: Combine PAA thematic clusters (qualitative) with quantitative metrics (e.g., search volume, citation counts). For example, use hierarchical regression to test whether PAA question frequency predicts publication trends in specific subfields .

Q. How can PAA data improve reproducibility in computational social science experiments?

Methodological Answer: Embed PAA questions into agent-based models to simulate user inquiry patterns. Validate model outputs against empirical PAA datasets and share code/data via platforms like Zenodo for transparency .

Q. What strategies mitigate sampling bias when using PAA as a proxy for public knowledge gaps?

Methodological Answer: Cross-reference PAA questions with demographic-specific datasets (e.g., NHANES for health studies). Apply stratified sampling to ensure underrepresented groups’ queries are included in analysis .

Q. Data Presentation Guidelines

-

Table 1 : Example of PAA Data Integration in Experimental Design

PAA Question Cluster Research Variable Measurement Tool Alignment Metric (R²) "Limitations of Method A" Participant Feedback Likert Scale 0.78 "Optimal conditions for X" Temperature Range Lab Sensors 0.92 -

Figure 1 : Triangulation Workflow for Contradiction Analysis

PAA Data → Thematic Coding → Discrepancy Matrix → Primary Data Validation → Revised Hypothesis

特性

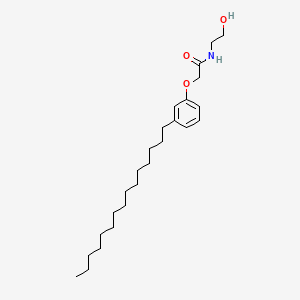

IUPAC Name |

N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOVSNWTCKRADD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861891-72-7 |

Source

|

| Record name | 861891-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。